N,N'-Bis((3-fluorophenyl)phenylmethyl)urea
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Overview
Description
N,N’-Bis((3-fluorophenyl)phenylmethyl)urea is a chemical compound known for its unique structure and properties. It belongs to the class of urea derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure consists of two 3-fluorophenyl groups attached to a phenylmethyl urea core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis((3-fluorophenyl)phenylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-fluoroaniline with phenylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N’-Bis((3-fluorophenyl)phenylmethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis((3-fluorophenyl)phenylmethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N,N’-Bis((3-fluorophenyl)phenylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis((3-fluorophenyl)phenylmethyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of signal transduction pathways and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(phenylmethyl)urea
- N,N’-Bis(3-methylphenyl)urea
- N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)urea
Uniqueness
N,N’-Bis((3-fluorophenyl)phenylmethyl)urea is unique due to the presence of fluorine atoms in its structure, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
160807-81-8 |
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Molecular Formula |
C27H22F2N2O |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1,3-bis[(3-fluorophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22F2N2O/c28-23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)30-27(32)31-26(20-11-5-2-6-12-20)22-14-8-16-24(29)18-22/h1-18,25-26H,(H2,30,31,32) |
InChI Key |
HOFKOZBBHXEODO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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